molecular formula C11H20O2 B13763183 Methyl 2,5,5-trimethylhept-4-enoate CAS No. 68891-90-7

Methyl 2,5,5-trimethylhept-4-enoate

Cat. No.: B13763183
CAS No.: 68891-90-7
M. Wt: 184.27 g/mol
InChI Key: KKMHPBMLAANVOR-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,5,5-trimethylhept-4-enoate is an organic compound with the chemical formula C12H22O2. It is a colorless liquid known for its aromatic fragrance. This compound is primarily used as a fragrance ingredient .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,5,5-trimethylhept-4-enoate can be synthesized through the esterification of 2,5,5-trimethylhept-4-enol with methanoic acid ester. The reaction typically involves the use of an acid catalyst and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,5,5-trimethylhept-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2,5,5-trimethylhept-4-enoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized as a fragrance ingredient in perfumes and cosmetics.

Mechanism of Action

The mechanism of action of methyl 2,5,5-trimethylhept-4-enoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl 2,5,5-trimethylhexanoate
  • Methyl 2,5,5-trimethylpentanoate
  • Methyl 2,5,5-trimethylbutanoate

Comparison: Methyl 2,5,5-trimethylhept-4-enoate is unique due to its specific structure, which imparts distinct aromatic properties. Compared to its analogs, it has a longer carbon chain and an unsaturated bond, contributing to its unique fragrance profile and reactivity .

Properties

CAS No.

68891-90-7

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

methyl (E)-2,2,5-trimethylhept-4-enoate

InChI

InChI=1S/C11H20O2/c1-6-9(2)7-8-11(3,4)10(12)13-5/h7H,6,8H2,1-5H3/b9-7+

InChI Key

KKMHPBMLAANVOR-VQHVLOKHSA-N

Isomeric SMILES

CC/C(=C/CC(C)(C)C(=O)OC)/C

Canonical SMILES

CCC(=CCC(C)(C)C(=O)OC)C

Origin of Product

United States

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